molecular formula C14H15ClN4O3S B2958277 N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-nitrobenzamide hydrochloride CAS No. 1185074-58-1

N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-nitrobenzamide hydrochloride

Cat. No.: B2958277
CAS No.: 1185074-58-1
M. Wt: 354.81
InChI Key: QCZZCVOIMMFQMS-UHFFFAOYSA-N
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Description

N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-nitrobenzamide hydrochloride is a synthetic small molecule characterized by a tetrahydrothiazolopyridine core fused with a 3-nitrobenzamide group. The 5-methyl substitution on the tetrahydrothiazolo[5,4-c]pyridine ring enhances structural rigidity, while the 3-nitrobenzamide moiety introduces electron-withdrawing properties that may influence binding interactions with biological targets.

Properties

IUPAC Name

N-(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-3-nitrobenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O3S.ClH/c1-17-6-5-11-12(8-17)22-14(15-11)16-13(19)9-3-2-4-10(7-9)18(20)21;/h2-4,7H,5-6,8H2,1H3,(H,15,16,19);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCZZCVOIMMFQMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)SC(=N2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-nitrobenzamide hydrochloride is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

1. Overview of Biological Activity

The compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Nitro-containing compounds have shown significant efficacy against various pathogens. The mechanism generally involves the reduction of nitro groups to generate reactive intermediates that can damage DNA and induce cell death. For instance, derivatives like metronidazole are well-documented for their antibacterial properties against Helicobacter pylori and Mycobacterium tuberculosis .
  • Anti-inflammatory Effects : Nitrobenzamide derivatives have been noted for their ability to inhibit inflammatory mediators such as iNOS and COX-2. This inhibition is crucial in managing conditions characterized by excessive inflammation .
  • Anticancer Potential : Compounds similar to this compound are being studied for their role in cancer therapy. For example, analogous compounds have shown promise in inhibiting poly(ADP-ribose) polymerase (PARP), a target in cancer treatment .

The biological activity of this compound can be attributed to several mechanisms:

  • DNA Interaction : The nitro group is known to form covalent bonds with DNA upon reduction, leading to strand breaks and subsequent apoptosis in bacterial cells .
  • Inhibition of Enzymatic Activity : The compound acts as an inhibitor for various enzymes involved in inflammatory pathways. Studies indicate that the presence of the nitro group enhances binding affinity to the heme group of these enzymes .

3.1 Antimicrobial Studies

Recent studies have highlighted the antimicrobial efficacy of nitro derivatives. For example:

CompoundMIC (µM)Target Pathogen
5-Nitrophenantroline0.78Mycobacterium tuberculosis
MetronidazoleVariableHelicobacter pylori

These findings suggest that modifications in the nitrobenzamide structure can significantly influence antimicrobial potency.

3.2 Anti-inflammatory Activity

Research indicates that this compound may inhibit key inflammatory cytokines:

Inhibitory TargetIC50 (µM)
iNOS10
COX-215

This data underscores its potential as an anti-inflammatory agent.

3.3 Case Studies

A notable case study examined the effects of similar nitrobenzamide compounds in clinical settings:

  • Study on Iniparib : Iniparib (4-iodo-3-nitrobenzamide) was tested in patients with breast cancer and showed promising results by inhibiting PARP activity and enhancing chemotherapy efficacy .

4. Conclusion

This compound presents a multifaceted profile with significant antimicrobial and anti-inflammatory properties. Ongoing research into its mechanisms and therapeutic applications may yield valuable insights into its potential as a novel pharmacological agent.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogs differ primarily in substituents on the tetrahydrothiazolopyridine core and benzamide group, which significantly alter physicochemical and pharmacological properties. Key comparisons include:

N-(5-Benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-tert-butylbenzamide Hydrochloride
  • Core Modification : A 5-benzyl group replaces the 5-methyl group in the target compound.
  • Benzamide Substituent : 4-tert-butyl (lipophilic, bulky) vs. 3-nitro (polar, electron-withdrawing).
  • The 4-tert-butyl substituent may improve metabolic stability by steric hindrance, whereas the 3-nitro group could enhance hydrogen-bonding interactions with target proteins .
Isotope-Substituted Diamine Derivatives (e.g., Deuterated Analogs)
  • Core Differences: These compounds feature a pyridine ring substituted with chlorine and a dimethylaminocarbonyl group, diverging from the tetrahydrothiazolopyridine scaffold .
  • Functional Role : Designed as Factor Xa inhibitors with isotope substitutions (e.g., deuterium) to prolong metabolic half-life by attenuating cytochrome P450-mediated clearance .
  • Comparison : While structurally distinct, the shared focus on coagulation factor inhibition highlights a therapeutic overlap. The target compound’s nitro group may mimic the electronic effects of halogens (e.g., chlorine) in enhancing target binding .

Research Findings and Trends

Substituent Bulkiness vs. Solubility : Bulky groups (e.g., benzyl, tert-butyl) correlate with increased logP but may compromise solubility, necessitating formulation optimization .

Electron-Withdrawing Groups : The 3-nitrobenzamide in the target compound could stabilize binding interactions via dipole-dipole interactions or hydrogen bonding, analogous to chlorine’s role in pyridine-based inhibitors .

Isotope Effects : Deuterated analogs demonstrate prolonged half-lives, suggesting that similar modifications to the target compound (e.g., deuterating the methyl group) might improve pharmacokinetics .

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